2,4-Dimethylpentane-1-thiol

Description

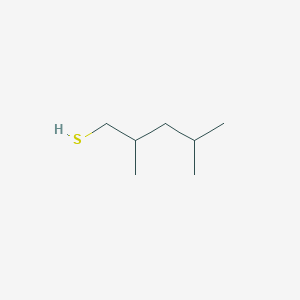

2,4-Dimethylpentane-1-thiol (C₇H₁₆S) is a branched aliphatic thiol with a molecular weight of 132.26 g/mol. Its structure features a pentane backbone substituted with methyl groups at positions 2 and 4, and a thiol (-SH) group at position 1 (Figure 1). The SMILES notation is CC(C)CC(C)CS, and its InChIKey is RVALCVRBKDPIDY-UHFFFAOYSA-N . While detailed physicochemical data (e.g., boiling point, density) are absent in the provided sources, its branched structure suggests lower volatility compared to linear thiols.

Properties

Molecular Formula |

C7H16S |

|---|---|

Molecular Weight |

132.27 g/mol |

IUPAC Name |

2,4-dimethylpentane-1-thiol |

InChI |

InChI=1S/C7H16S/c1-6(2)4-7(3)5-8/h6-8H,4-5H2,1-3H3 |

InChI Key |

RVALCVRBKDPIDY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C)CS |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethylpentane-1-thiol can be achieved through several methods:

Alkylation of Isobutane by Propylene: This method involves the alkylation of isobutane with propylene in the presence of an acid catalyst.

Hydrothiolation Reaction: This involves the addition of hydrogen sulfide (H2S) to 2,4-dimethylpentene under specific conditions to introduce the thiol group.

Industrial Production Methods

Industrial production of 2,4-Dimethylpentane-1-thiol typically involves the alkylation process mentioned above. This method is favored due to its efficiency and the availability of raw materials.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethylpentane-1-thiol undergoes several types of chemical reactions:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The thiol group can be reduced to form hydrocarbons.

Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation reactions.

Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.

Nucleophiles: Halides or other nucleophiles can be used for substitution reactions.

Major Products

Disulfides: Formed from the oxidation of the thiol group.

Hydrocarbons: Formed from the reduction of the thiol group.

Substituted Thiols: Formed from nucleophilic substitution reactions.

Scientific Research Applications

2,4-Dimethylpentane-1-thiol has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Mechanism of Action

The mechanism of action of 2,4-Dimethylpentane-1-thiol involves its thiol group, which can form strong bonds with metals and other electrophiles. This allows it to act as a nucleophile in various chemical reactions. The thiol group can also undergo oxidation and reduction reactions, making it a versatile compound in both biological and chemical contexts.

Comparison with Similar Compounds

Key Observations :

- The phosphoryl-phenyl derivative (C₁₅H₂₅O₃PS) demonstrates significantly higher molecular complexity, likely influencing reactivity in catalysis or medicinal chemistry .

- (2R)-Pentane-2-thiol ’s stereocenter and linear structure may result in distinct intermolecular interactions compared to branched analogs .

Physicochemical and Functional Differences

- Volatility : Branched thiols (e.g., 2,4-Dimethylpentane-1-thiol) typically exhibit lower volatility than linear counterparts (e.g., (2R)-Pentane-2-thiol) due to reduced surface area.

- Reactivity : The phosphoryl group in C₁₅H₂₅O₃PS may confer chelating properties, distinguishing it from purely aliphatic thiols .

- Polarity : Methoxy and phosphoryl substituents increase polarity, affecting solubility and chromatographic behavior .

Biological Activity

2,4-Dimethylpentane-1-thiol is an organosulfur compound notable for its distinct odor and biological activities. As a thiol, it possesses a sulfur atom bonded to a hydrogen atom and is characterized by its involvement in various biological processes. This article explores the biological activity of 2,4-Dimethylpentane-1-thiol, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2,4-Dimethylpentane-1-thiol is . The compound features a pentane backbone with two methyl groups at the 2 and 4 positions and a thiol group (-SH) at the terminal position. This structure contributes to its unique chemical properties, including reactivity with metals and other electrophiles due to the presence of the thiol group.

Thiols like 2,4-Dimethylpentane-1-thiol play crucial roles in biological systems through redox reactions. The thiol group can donate and accept electrons, allowing the compound to act as both an oxidizing and reducing agent. This property enables it to interact with various biological molecules, influencing their function and activity .

Key Mechanisms:

- Antioxidant Activity : Thiols are known for their antioxidant properties, which help protect cells from oxidative stress by neutralizing free radicals.

- Enzyme Modulation : The ability of thiols to form covalent bonds with proteins can modulate enzyme activity, impacting metabolic pathways.

- Metal Chelation : The sulfur atom in thiols can form complexes with metal ions, which may be relevant in detoxification processes.

Biological Activities

Research has indicated several biological activities associated with 2,4-Dimethylpentane-1-thiol:

- Antimicrobial Effects : Studies suggest that this compound exhibits antimicrobial properties against various pathogens. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential enzymatic functions.

- Anti-inflammatory Properties : Animal studies have shown that 2,4-Dimethylpentane-1-thiol can reduce inflammation markers, suggesting potential applications in treating inflammatory diseases.

- Hepatoprotective Effects : There is evidence supporting the hepatoprotective role of this thiol in animal models, indicating its potential for liver health maintenance.

Research Findings and Case Studies

Several studies have explored the biological activity of 2,4-Dimethylpentane-1-thiol:

These studies underline the compound's relevance in both clinical and environmental contexts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.